Ethyl 2-(2-pyridinylmethoxy)acetate
Description
Ethyl 2-(2-pyridinylmethoxy)acetate is an organic compound featuring a pyridine ring substituted with a methoxymethylacetate group. Its structure combines a pyridine moiety (a six-membered aromatic ring with one nitrogen atom) linked via a methyleneoxy bridge to an ethyl acetate group.
Properties
CAS No. |
91012-58-7 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-(pyridin-2-ylmethoxy)acetate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(12)8-13-7-9-5-3-4-6-11-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
ORHFXIRGPJAIJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Research
- Synthesis Methods: Ethyl 2-(pyridinylmethoxy)acetate derivatives are typically synthesized via nucleophilic substitution or esterification. For example, thioether analogs like Ethyl 2-(pyrimidin-2-ylthio)acetate are prepared by reacting mercaptopyrimidines with ethyl chloroacetate under basic conditions . The absence of direct evidence for the target compound’s synthesis suggests analogous methods involving 2-pyridinylmethanol and ethyl bromoacetate.
- Functional Group Impact: The methoxy bridge in this compound enhances steric bulk and polarity compared to simpler pyridyl acetates (e.g., Ethyl 2-(pyridin-2-yl)acetate) . This may influence solubility and binding affinity in drug-receptor interactions.
- This underscores the need for rigorous toxicity profiling of pyridine-acetate derivatives.
Pharmacological Applications :
- Pyridinylmethoxyacetates are utilized in prodrug design. For instance, Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 1393566-89-6) is a key intermediate in Proxymetacaine synthesis .
- Thioether variants (e.g., pyrimidin-2-ylthioacetates) show promise as antimicrobial agents due to their ability to disrupt bacterial membranes .
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